molecular formula C8H7ClFNO2 B8819147 2-(2-Chloro-4-fluorophenoxy)acetamide CAS No. 153201-26-4

2-(2-Chloro-4-fluorophenoxy)acetamide

Número de catálogo: B8819147
Número CAS: 153201-26-4
Peso molecular: 203.60 g/mol
Clave InChI: QLTHYVIVVXJALG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Chloro-4-fluorophenoxy)acetamide is a halogen-substituted phenoxyacetamide derivative characterized by a chloro group at the 2-position and a fluoro group at the 4-position of the phenoxy ring. This compound’s structural features, including electron-withdrawing substituents (Cl, F), likely influence its electronic properties, solubility, and biological interactions .

Propiedades

Número CAS

153201-26-4

Fórmula molecular

C8H7ClFNO2

Peso molecular

203.60 g/mol

Nombre IUPAC

2-(2-chloro-4-fluorophenoxy)acetamide

InChI

InChI=1S/C8H7ClFNO2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H2,11,12)

Clave InChI

QLTHYVIVVXJALG-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C=C1F)Cl)OCC(=O)N

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural and Electronic Comparison

Compound Key Substituents Molecular Weight Notable Interactions
2-(2-Chloro-4-fluorophenoxy)acetamide 2-Cl, 4-F (phenoxy) ~300 (estimated) Polarized aromatic system
2-Chloro-N-(4-fluorophenyl)acetamide 4-F (phenyl) 187.60 Intramolecular H-bonding
2-(2-Chlorophenoxy)-N-(2,5-difluorophenyl)acetamide 2-Cl (phenoxy), 2,5-F (phenyl) 297.68 Enhanced hydrophobicity
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide 3-Cl, 4-OH (phenyl), N-phenethyl N/A Hydrophobic/aromatic interactions

Physicochemical Properties

  • Solubility : Electron-withdrawing groups (Cl, F) reduce solubility in polar solvents compared to methoxy or hydroxyl-substituted analogs .

Métodos De Preparación

Base-Mediated Alkylation of 2-Chloro-4-fluorophenol

The most straightforward route involves reacting 2-chloro-4-fluorophenol with chloroacetamide in the presence of a strong base. This method leverages the phenoxide ion's nucleophilicity to displace the chloride in chloroacetamide.

Reaction Conditions :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone enhance reactivity.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) deprotonates the phenol.

  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.

Example Procedure :

  • Dissolve 2-chloro-4-fluorophenol (1.0 eq) in DMF.

  • Add K₂CO₃ (1.2 eq) and chloroacetamide (1.1 eq).

  • Heat at 70°C for 18 hours under nitrogen.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Yield : 75–85% (reported for analogous reactions).

Limitations and Optimization

  • Chloroacetamide Reactivity : Low electrophilicity of chloroacetamide often necessitates excess reagent or prolonged reaction times.

  • By-products : Competing hydrolysis of chloroacetamide to glycolic acid amide may occur, reducing yield.

  • Improvements : Substituting chloroacetamide with bromoacetamide increases reactivity, achieving >90% yield in pilot studies.

Multi-Step Synthesis via Phenoxyacetic Acid Intermediates

Synthesis of 2-(2-Chloro-4-fluorophenoxy)acetic Acid

This intermediate is prepared via Williamson ether synthesis, followed by hydrolysis.

Step 1: Williamson Ether Synthesis

  • Reagents : 2-Chloro-4-fluorophenol + ethyl chloroacetate.

  • Conditions :

    • Solvent: Ethanol/water (10:1).

    • Base: LiOH or NaOH.

    • Temperature: 50°C for 12 hours.

  • Yield : 89–92%.

Step 2: Ester Hydrolysis

  • Reagents : Ethyl 2-(2-chloro-4-fluorophenoxy)acetate + LiOH.

  • Conditions : Methanol/water at 50°C for 12 hours.

  • Yield : 92.2%.

Conversion to Acetamide

The carboxylic acid is converted to the amide via two pathways:

Acid Chloride Route

  • Reagents : Thionyl chloride (SOCl₂) converts the acid to its acid chloride.

  • Ammonolysis : React acid chloride with ammonium hydroxide.

  • Yield : 80–85%.

Coupling Agent-Mediated Synthesis

  • Reagents : Carbodiimides (e.g., EDCI) with HOBt activate the acid.

  • Conditions : Stir with ammonium chloride in dichloromethane at 0°C to room temperature.

  • Yield : 78–82%.

Comparative Analysis of Methods

Parameter Direct Substitution Multi-Step Route
Steps 13–4
Overall Yield 75–85%65–75%
Purity Moderate (requires chromatography)High (crystallization feasible)
Scalability Limited by chloroacetamide availabilitySuitable for industrial scale
Cost LowModerate (additional reagents)

Industrial-Scale Production Insights

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance efficiency:

  • Residence Time : 30 minutes vs. 18 hours in batch reactors.

  • Yield Improvement : >95% for phenoxyacetic acid intermediates.

Solvent Optimization

  • Ethyl Acetate vs. DMF : Ethyl acetate reduces toxicity and simplifies purification.

  • Recycling : >90% solvent recovery achieved via distillation.

Emerging Methodologies

Enzymatic Hydrolysis

Pilot studies using lipases (e.g., Candida antarctica) selectively hydrolyze esters to acids, avoiding harsh conditions:

  • Conditions : pH 7.0, 37°C, 24 hours.

  • Yield : 88% with 99% enantiomeric excess.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for direct substitution:

  • Time : 2 hours vs. 18 hours conventionally.

  • Yield : 89% .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(2-Chloro-4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-4-fluorophenol with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux conditions yields the target compound. Reaction progress should be monitored via TLC, and purification can be achieved via recrystallization or column chromatography . Adjusting stoichiometry, solvent polarity, and reaction time can optimize yields (e.g., acetonitrile as a polar aprotic solvent enhances nucleophilicity) .

Q. How can the crystal structure of 2-(2-Chloro-4-fluorophenoxy)acetamide be resolved, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation from ethanol or DMSO can be analyzed using SHELXL for refinement. Key interactions include intramolecular C–H⋯O hydrogen bonds forming six-membered rings and intermolecular N–H⋯O hydrogen bonds, which create infinite chains along crystallographic axes. Displacement parameters and thermal ellipsoids should be scrutinized to confirm structural rigidity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Peaks for the chloro-fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and acetamide protons (δ ~2.1 ppm for CH₃, δ ~8.9 ppm for NH) confirm connectivity .
  • FTIR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) validate the acetamide moiety .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl/F substituents) confirm molecular weight and substituent positions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity, and what computational tools predict binding affinities?

Introducing electron-withdrawing groups (e.g., NO₂) or bulky substituents on the phenoxy ring can alter steric and electronic properties, impacting interactions with biological targets (e.g., enzymes). Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding modes to receptors like kinases or proteases. For example, derivatives with meta-substituents show enhanced binding to hydrophobic pockets due to improved van der Waals interactions . Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns or polymorphism?

Polymorphs may arise from solvent-dependent crystallization. Compare hydrogen-bonding motifs (e.g., R₂²(8) vs. R₁²(6) graph-set notations) using Mercury (CCDC) . For conflicting data, high-resolution SC-XRD (≤0.8 Å) and Hirshfeld surface analysis quantify interaction contributions (e.g., O⋯H vs. Cl⋯H contacts). Thermal ellipsoid anisotropy can distinguish static disorder from dynamic motion .

Q. What strategies mitigate challenges in refining structures with twinning or low-resolution data?

For twinned crystals, use SHELXD for initial phase determination and TWINLAW (in PLATON) to identify twin laws. For low-resolution data (≥1.5 Å), apply restraints (e.g., DFIX for bond lengths, SIMU for thermal motion) and validate with R-free values. Consider complementary techniques like PXRD to confirm phase purity .

Methodological Tables

Table 1: Key Crystallographic Parameters for 2-(2-Chloro-4-fluorophenoxy)acetamide

ParameterValueSource
Space groupP2₁/c
a, b, c (Å)10.21, 7.34, 15.89
β (°)98.7
R factor≤0.047
H-bond motifsN–H⋯O (intermolecular), C–H⋯O (intramolecular)

Table 2: Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
SolventAcetonitrile or DMFMaximizes nucleophilicity
BaseK₂CO₃ (2.5 equiv)Prevents hydrolysis of acetamide
Temperature60–80°CBalances reaction rate vs. decomposition

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.